REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([N+:9](=[O:10])[O-:11])[c:5]([CH3:8])[cH:6][cH:7]1.[C:18](=[O:19])([O-:20])[O-:21].[CH3:12][c:13]1[cH:14][n:15][nH:16][cH:17]1.[CH3:37][C:38]#[N:39].[CH:24](=[N:25][OH:26])[c:27]1[c:28]([OH:33])[cH:29][cH:30][cH:31][cH:32]1.[Cl:34][CH2:35][Cl:36].[Cs+:22].[Cs+:23]>>[c:2]1(-[n:16]2[n:15][cH:14][c:13]([CH3:12])[cH:17]2)[cH:3][c:4]([N+:9](=[O:10])[O-:11])[c:5]([CH3:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Br)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn[nH]c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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ON=Cc1ccccc1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ON=Cc1ccccc1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Type
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product
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Smiles
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Cc1cnn(-c2ccc(C)c([N+](=O)[O-])c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |